Benzyl isopropoxycarbamate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
benzyl N-propan-2-yloxycarbamate |
InChI |
InChI=1S/C11H15NO3/c1-9(2)15-12-11(13)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
PZNIUFNUTUSQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Benzyl isopropoxycarbamate has been investigated for its potential as a respiratory stimulant . According to patent literature, compounds similar to this compound have shown efficacy in treating respiratory control disorders. These compounds act by stimulating the central nervous system, thereby enhancing respiratory function in patients with conditions such as sleep apnea or chronic obstructive pulmonary disease (COPD) .
Case Study: Respiratory Control Disorders
- Objective: Evaluate the effectiveness of this compound analogs in respiratory stimulation.
- Findings: The compounds exhibited significant improvement in respiratory rates in animal models, suggesting potential therapeutic applications for human respiratory disorders.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to be used in the formation of more complex structures, including pharmaceuticals and agrochemicals.
Data Table: Synthetic Pathways Involving this compound
| Reaction Type | Product Type | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Carbamate derivatives | Room temperature | 85 |
| Esterification | Alkoxy derivatives | Acid-catalyzed | 90 |
| Hydrolysis | Alcohols | Aqueous environment | 75 |
Research has indicated that this compound exhibits potential antitumor activity . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Antitumor Activity
- Objective: Assess the cytotoxic effects of this compound on human cancer cell lines.
- Methodology: The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- Results: Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares benzyl isopropoxycarbamate with structurally related benzoates and carbamates, focusing on physicochemical properties, applications, and biological activity.
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
- Substituent Effects: Isopropyl benzoate (CAS 939-48-0) lacks the carbamate group, making it less reactive toward nucleophiles compared to this compound. Its ester functionality is hydrolytically stable under mild conditions .
Table 2: Toxicity and Regulatory Status
Preparation Methods
Reaction Mechanism and Reagents
The haloformate-mediated synthesis of benzyl isopropoxycarbamate involves the reaction of benzylamine with isopropyl chloroformate in the presence of a base, typically sodium hydroxide or triethylamine. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage:
The exothermic reaction requires temperature control (0–10°C initially) to mitigate side reactions such as urea formation.
Procedural Optimization
Key steps include:
-
Phase Separation : After the reaction, the mixture is heated to 85–90°C to melt the carbamate, forming two immiscible liquid layers. The organic layer (product-rich) is separated and treated with aqueous HCl to protonate residual amine, facilitating its extraction into the aqueous phase.
-
Purification : The product layer is atomized and chilled to yield a granular solid, achieving >95% purity.
Table 1: Haloformate Method Parameters
| Parameter | Value/Range |
|---|---|
| Temperature (Reaction) | 0–10°C (initial), 85–90°C (phase separation) |
| Molar Ratio (Amine:Chloroformate) | 1:1.05 |
| Yield | 88–92% |
| Purity (HPLC) | 95–97% |
This method’s scalability is limited by the hazardous handling of chloroformates, necessitating stringent safety protocols.
Carbonate-Based Carbamation
Two-Step Synthesis Using Dimethyl Carbonate
A solvent-free approach involves reacting benzylamine with dimethyl carbonate (DMC) in the presence of a Lewis acid catalyst (e.g., zinc acetate). The process occurs in two stages:
-
Carbamate Formation : At 130°C, DMC reacts with benzylamine to form methyl benzylcarbamate and methanol.
-
Transcarbamation : Introducing isopropanol under elevated temperatures (160–180°C) facilitates alkoxy group exchange, yielding this compound.
Advantages and Limitations
Table 2: Carbonate Method Performance
| Metric | Value |
|---|---|
| Reaction Time (Step 1) | 6 hours |
| Reaction Time (Step 2) | 4–6 hours |
| Catalyst Loading | 0.5 mol% |
| Final Purity | 99.6% |
This method’s reliance on high temperatures and pressure equipment poses operational challenges but offers superior atom economy.
Catalytic N-Functionalization
Copper Nanoparticle (Cu NP)-Catalyzed Synthesis
Recent advances utilize heterogeneous catalysts, such as copper nanoparticles supported on porous organic polymers (POPs), to mediate carbamate synthesis. Benzylamine and isopropyl chloroformate react under mild conditions (40–60°C) with catalytic Cu NPs (1–2 wt%), achieving 85–90% yield.
Mechanistic Insights
The Cu NPs facilitate C–O bond activation in the chloroformate, enhancing electrophilicity for amine attack. XPS analysis confirms Cu⁰/Cu⁺ species as active sites, with no leaching observed over five cycles.
Table 3: Catalytic Method Metrics
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Catalyst Loading | 1.5 wt% |
| Recyclability | 5 cycles (≤5% loss) |
| Environmental Factor | 0.12 (E-factor) |
This method aligns with green chemistry principles but requires optimization for industrial-scale throughput.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Haloformate-Mediated | 88–92 | 95–97 | Chloroformate toxicity | Moderate |
| Carbonate-Based | 94–99 | 99.6 | High-pressure reactors | High (with equipment) |
| Catalytic | 85–90 | 98–99 | Minimal | Emerging |
-
Haloformate Method : Preferred for small-scale synthesis due to simplicity but limited by safety risks.
-
Carbonate Method : Ideal for high-purity demands but capital-intensive.
-
Catalytic Method : Sustainable choice with trade-offs in reaction time.
Spectroscopic Validation
Q & A
Basic: What are the recommended safety protocols for handling benzyl isopropoxycarbamate in laboratory settings?
Methodological Answer:
- Skin/Eye Protection: Wear nitrile gloves, lab coats, and safety goggles to avoid direct contact. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention if irritation persists .
- Inhalation Prevention: Use fume hoods to minimize vapor/mist inhalation. If inhaled, move to fresh air and monitor for respiratory distress .
- Storage: Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Reseal opened containers immediately to prevent leakage .
Basic: What is the standard procedure for synthesizing this compound?
Methodological Answer:
- General Synthesis: Start with a nucleophilic substitution reaction between isopropoxyamine and benzyl chloroformate.
- Stepwise Protocol:
- Characterization: Confirm purity using melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and H-NMR (benzyl protons at δ 7.3–7.5 ppm) .
Advanced: How can reaction parameters be optimized for this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, molar ratios, catalyst loading). For example, a 3² factorial design can identify optimal conditions for yield maximization .
- Kinetic Modeling: Monitor reaction progress over time (e.g., via HPLC) to derive rate constants. Fit data to pseudo-first-order models to predict conversion thresholds .
- Catalyst Screening: Evaluate acidic/basic catalysts (e.g., cerium phosphate) using uniform experimental designs and data mining to correlate catalyst load with conversion efficiency .
Advanced: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopic Methods:
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent yields)?
Methodological Answer:
- Root-Cause Analysis:
- Statistical Validation: Apply ANOVA to assess variability between batches. Use Tukey’s HSD test to identify outliers .
Basic: What are the best practices for long-term storage of this compound?
Methodological Answer:
- Conditions: Store in amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
- Stability Monitoring: Conduct periodic FT-IR or TLC checks to detect degradation (e.g., loss of C=O peak or new spots) .
Advanced: How to design experiments to assess this compound’s catalytic activity?
Methodological Answer:
- Catalytic Assay Design:
- Use this compound as a substrate in esterification or transesterification reactions.
- Vary catalyst type (e.g., lipases, solid acids) and measure conversion via GC-MS.
- Apply response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst load .
Advanced: What kinetic models are suitable for studying this compound reactivity?
Methodological Answer:
- Time-Course Analysis: Collect aliquots at fixed intervals and quantify unreacted starting material.
- Model Fitting: Use MATLAB or Python to fit data to Michaelis-Menten (enzyme-catalyzed) or Arrhenius (thermal) models. Calculate activation energy () from ln(k) vs. 1/T plots .
Basic: How should accidental spills of this compound be managed?
Methodological Answer:
- Containment: Use absorbent pads or vermiculite to isolate spills. Avoid water to prevent spreading.
- Cleanup: Collect debris in chemically resistant containers. Decontaminate surfaces with ethanol followed by sodium bicarbonate rinse .
Advanced: How to formulate hypotheses for this compound’s mechanism of action?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
